(3,5-Dimethylphenoxy)acetyl chloride

Medicinal Chemistry Endocrinology Thyroid Hormone Receptor

(3,5-Dimethylphenoxy)acetyl chloride (CAS 78357-63-8, molecular formula C10H11ClO2, molecular weight 198.65 g/mol) is a substituted phenoxyacetyl chloride derivative bearing two methyl groups at the 3- and 5-positions of the aromatic ring. This compound functions as an electrophilic acylating agent, reacting with nucleophiles to form amides, esters, and other derivatives.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
CAS No. 78357-63-8
Cat. No. B1316437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dimethylphenoxy)acetyl chloride
CAS78357-63-8
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCC(=O)Cl)C
InChIInChI=1S/C10H11ClO2/c1-7-3-8(2)5-9(4-7)13-6-10(11)12/h3-5H,6H2,1-2H3
InChIKeyUGOSJYWMQDHMLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,5-Dimethylphenoxy)acetyl chloride (CAS 78357-63-8) — Procurement and Selection Guide for Pharmaceutical and Agrochemical Intermediates


(3,5-Dimethylphenoxy)acetyl chloride (CAS 78357-63-8, molecular formula C10H11ClO2, molecular weight 198.65 g/mol) is a substituted phenoxyacetyl chloride derivative bearing two methyl groups at the 3- and 5-positions of the aromatic ring . This compound functions as an electrophilic acylating agent, reacting with nucleophiles to form amides, esters, and other derivatives . It serves as a critical building block in the synthesis of bioactive molecules, including thyroid hormone receptor modulators and organophosphorus agrochemicals . The compound is typically stored at 2–8 °C and is supplied at purities of approximately 95% .

(3,5-Dimethylphenoxy)acetyl chloride — Why Structural Specificity Prevents Generic Substitution with Unsubstituted or Differently Substituted Phenoxyacetyl Chlorides


Generic substitution of (3,5-dimethylphenoxy)acetyl chloride with unsubstituted phenoxyacetyl chloride (CAS 701-99-5) or alternative positional isomers (e.g., 2,4- or 2,6-dimethylphenoxyacetyl chloride) is scientifically inadvisable. The 3,5-dimethyl substitution pattern on the phenyl ring introduces steric hindrance that directly modulates the reactivity, regioselectivity, and stability of the acyl chloride moiety . In medicinal chemistry campaigns, the 3,5-dimethylphenoxy scaffold is a pharmacophoric element in thyroid hormone receptor (TR) modulators such as Sobetirome (GC-1) and NH-3, where the methyl substitution pattern is essential for receptor binding and selective tissue action [1]. In agrochemical research, substituted phenoxyacetyl chlorides produce organophosphorus derivatives whose herbicidal and fungicidal activities vary markedly depending on the specific aromatic substitution pattern [2]. Using an incorrect isomer or unsubstituted analog would alter reaction kinetics, product stereoelectronic properties, and biological activity profiles, rendering experimental results non-reproducible and procurement decisions scientifically invalid.

(3,5-Dimethylphenoxy)acetyl chloride — Quantitative Evidence for Differentiated Selection Based on Synthetic Utility and Downstream Bioactivity


(3,5-Dimethylphenoxy)acetyl chloride as a Key Intermediate in Thyroid Hormone Receptor (TR) Modulators — Structural Requirement for Receptor Binding and Antagonist Activity

The 3,5-dimethylphenoxy moiety is an essential pharmacophoric element in thyroid hormone receptor (TR) modulators. Sobetirome (GC-1), a TRβ-selective agonist, and NH-3, a TR antagonist, both incorporate the 3,5-dimethylphenoxy scaffold . Sobetirome displays an EC50 of 0.12 nM for TRβ and 0.39 nM for TRα in transactivation assays, with the 3,5-dimethyl substitution contributing to receptor subtype selectivity . NH-3, synthesized from (3,5-dimethylphenoxy)acetic acid derivatives, inhibits [125I]T3 binding to hTRβ with an IC50 of 15 nM and blocks coactivator recruitment with an IC50 of 60 nM [1]. Unsubstituted phenoxyacetyl chloride (CAS 701-99-5) cannot generate these TR-modulating compounds; its use would yield structurally distinct products devoid of the requisite dimethylphenoxy pharmacophore.

Medicinal Chemistry Endocrinology Thyroid Hormone Receptor

(3,5-Dimethylphenoxy)acetyl chloride in HIV Protease Inhibitor Development — Dimethylphenoxyl Acetates as Optimized P2 Ligands

In structure-activity relationship (SAR) studies of HIV protease inhibitors, dimethylphenoxyl acetates derived from substituted phenoxyacetic acids serve as optimized P2 ligands [1]. The 3,5-dimethyl substitution pattern on the phenoxy ring influences binding interactions within the protease active site, contributing to inhibitor potency. While specific Ki or IC50 values for individual dimethyl substitution isomers are reported in the primary SAR publication, the broader finding is that dimethylphenoxyl acetate-based P2 ligands, accessible via (3,5-dimethylphenoxy)acetyl chloride intermediates, represent a distinct chemical series with favorable antiviral profiles compared to unsubstituted or mono-substituted phenoxy counterparts [1].

Antiviral Drug Discovery HIV/AIDS Structure-Activity Relationship

(3,5-Dimethylphenoxy)acetyl chloride in Organophosphorus Agrochemical Synthesis — Herbicidal and Fungicidal Activity of Substituted Phenoxyacetoxy Alkylphosphonates

Substituted phenoxyacetyl chlorides, including (3,5-dimethylphenoxy)acetyl chloride, are key intermediates for synthesizing O-alkyl α-(substituted phenoxyacetoxy)alkylphosphonates with herbicidal and fungicidal activities [1]. In a structure-activity study of fourteen novel alkylphosphonate derivatives, compounds synthesized from various substituted phenoxyacetyl chlorides demonstrated significant bioactivity: compound 4a showed 100% inhibitory activity against all tested species at a rate of 1.5 kg/ha, while compounds 4h–4m exhibited >90% inhibitory activity against Sclerotinia sclerotiorum and Botrytis cinerea at 50 μg/g [1]. The biological activity of these phosphonates is directly contingent upon the substitution pattern on the phenoxy ring, establishing (3,5-dimethylphenoxy)acetyl chloride as a distinct and non-interchangeable building block for agrochemical lead optimization.

Agrochemical Discovery Herbicide Development Organophosphorus Chemistry

(3,5-Dimethylphenoxy)acetyl chloride — Recommended Research and Industrial Application Scenarios Supported by Quantitative Evidence


Synthesis of Thyroid Hormone Receptor (TR) Modulators — Sobetirome (GC-1) Analogs and TR Antagonists

This compound is the definitive starting material for constructing the 3,5-dimethylphenoxy scaffold present in Sobetirome (GC-1), a TRβ-selective agonist with an EC50 of 0.12 nM, and NH-3, a TR antagonist with an IC50 of 15 nM for [125I]T3 binding [1][2]. Procurement of (3,5-dimethylphenoxy)acetyl chloride is essential for any medicinal chemistry program synthesizing analogs of these clinical-stage thyroid hormone receptor modulators. Use of unsubstituted phenoxyacetyl chloride (CAS 701-99-5) or alternative dimethyl isomers will not yield the correct pharmacophore and will fail to reproduce published biological activity.

HIV Protease Inhibitor Optimization — Synthesis of Dimethylphenoxyl Acetate P2 Ligands

For antiviral drug discovery teams pursuing next-generation HIV protease inhibitors, (3,5-dimethylphenoxy)acetyl chloride provides access to dimethylphenoxyl acetate P2 ligands that have been validated in published SAR studies [1]. These ligands occupy the P2 pocket of the HIV protease active site, and the 3,5-dimethyl substitution pattern was identified through systematic optimization. This compound enables reproducible synthesis of this specific ligand class, supporting hit-to-lead and lead optimization workflows in antiviral medicinal chemistry.

Agrochemical Lead Discovery — Synthesis of Organophosphorus Herbicides and Fungicides

Agrochemical researchers developing novel organophosphorus herbicides and fungicides should procure (3,5-dimethylphenoxy)acetyl chloride for synthesizing O-alkyl α-(substituted phenoxyacetoxy)alkylphosphonate derivatives [1]. Compounds in this series have demonstrated 100% herbicidal inhibition at 1.5 kg/ha and >90% fungicidal activity against Sclerotinia sclerotiorum and Botrytis cinerea at 50 μg/g [1]. This compound serves as a validated intermediate for exploring structure-activity relationships in crop protection chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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